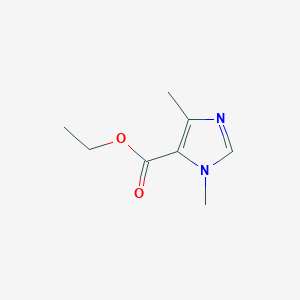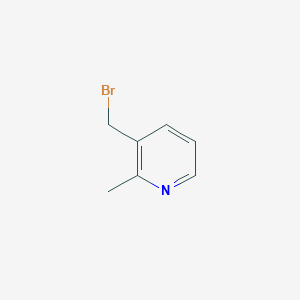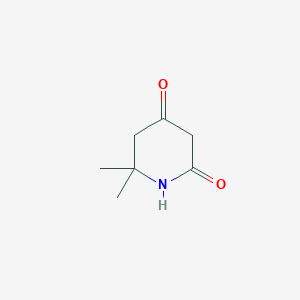
4-Formyl-3-hydroxybenzonitrile
Vue d'ensemble
Description
4-Formyl-3-hydroxybenzonitrile is a chemical compound with the molecular formula C8H5NO2 . It has an average mass of 147.131 Da and a monoisotopic mass of 147.032028 Da . It is also known by other names such as Benzonitrile, 4-formyl-3-hydroxy- .
Synthesis Analysis
The synthesis of 4-Formyl-3-hydroxybenzonitrile involves refluxing for 2 hours and the solvent is evaporated off. The residue is taken up in a potassium acid sulfate solution and extraction is carried out with ethyl acetate .
Molecular Structure Analysis
The molecular structure of 4-Formyl-3-hydroxybenzonitrile is characterized by the presence of a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-C≡N) on a benzene ring . The InChI code for this compound is 1S/C8H5NO2/c9-4-6-1-2-7 (5-10)8 (11)3-6/h1-3,5,11H .
Physical And Chemical Properties Analysis
4-Formyl-3-hydroxybenzonitrile is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 288.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 37.8±0.4 cm3 and a molar volume of 110.7±5.0 cm3 .
Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “4-Formyl-3-hydroxybenzonitrile,” but unfortunately, detailed information on specific applications in various fields is not readily available in the search results. This compound is mentioned as an intermediate in organic synthesis and is available for purchase from scientific suppliers for research purposes .
Safety and Hazards
The safety information for 4-Formyl-3-hydroxybenzonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mécanisme D'action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Biochemical Pathways
As a synthetic intermediate, 4-Formyl-3-hydroxybenzonitrile is involved in various biochemical pathways depending on the final product being synthesized . The specific pathways and their downstream effects would vary based on the context of the synthesis.
Result of Action
The molecular and cellular effects of 4-Formyl-3-hydroxybenzonitrile’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-3-hydroxybenzonitrile. For instance, its storage temperature is recommended to be between 2-8°C under an inert atmosphere . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.
Propriétés
IUPAC Name |
4-formyl-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZETWSGVBUVPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510521 | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3-hydroxybenzonitrile | |
CAS RN |
84102-89-6 | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)


![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)




![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)


![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)